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Oxetanocin A triphosphate

HIV reverse transcriptase Chain termination mechanism Nucleotide analog incorporation

Oxetanocin A triphosphate (OXT-ATP) is the active, intracellularly generated triphosphate metabolite of oxetanocin A, a naturally occurring nucleoside antibiotic first isolated from Bacillus megaterium. Unlike conventional ribofuranose-based nucleoside analogs, OXT-ATP incorporates a strained four-membered oxetane ring in place of the sugar moiety, with adenine as the nucleobase.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
Cat. No. B1199575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetanocin A triphosphate
Synonyms9-(3,4-bis(hydroxymethyl)-2-oxetanyl)adenosine triphosphate
OXT-ATP
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N
InChIInChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6-,10-/m1/s1
InChIKeyQPXUYEBFFPGHRP-OXOINMOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetanocin A Triphosphate (OXT-ATP): A Natural Oxetane-Ring Nucleotide Active Metabolite for Antiviral Polymerase Studies


Oxetanocin A triphosphate (OXT-ATP) is the active, intracellularly generated triphosphate metabolite of oxetanocin A, a naturally occurring nucleoside antibiotic first isolated from Bacillus megaterium [1]. Unlike conventional ribofuranose-based nucleoside analogs, OXT-ATP incorporates a strained four-membered oxetane ring in place of the sugar moiety, with adenine as the nucleobase [2]. Once triphosphorylated, OXT-ATP functions as a competitive substrate mimic of natural deoxynucleoside triphosphates (dNTPs) and targets viral and cellular DNA polymerases, including HIV-1 reverse transcriptase (HIV RT), herpes simplex virus DNA polymerase, hepatitis B virus polymerase, and human cytomegalovirus DNA polymerase, acting as a non-obligate chain terminator that stalls DNA synthesis 1–2 nucleotides beyond the incorporation site [3][4].

Why In-Class Nucleotide Triphosphate Analogs Cannot Substitute for Oxetanocin A Triphosphate Without Quantitative Cross-Validation


Although OXT-ATP shares the general mechanism of chain-terminating nucleotide reverse transcriptase inhibition with clinically established NRTI triphosphates such as AZTTP (zidovudine-TP), d4TTP (stavudine-TP), and 3TCTP (lamivudine-TP), its structurally distinct oxetane ring—a strained C3–O–C4 four-membered heterocycle—imparts a unique non-obligate, delayed chain termination phenotype [1]. Unlike the obligate immediate terminators AZTTP and d4TTP, which halt elongation at the incorporation site, OXT-ATP and its guanine congener OXT-GTP permit the addition of one to two subsequent nucleotides before stalling, producing biochemically distinct elongation intermediates [2]. Furthermore, the electrostatic potential surface (EPS) of OXT-ATP exhibits a distinctive 3-D electron density pattern that, while overlapping with AZTTP and (S,S)-isoddATP in some regions, differs in key spatial features that influence polymerase active-site interactions [3]. Generic substitution based solely on in-class membership therefore risks fundamental misinterpretation of polymerase inhibition kinetics, termination patterns, and selectivity profiles across host and viral enzymes.

Oxetanocin A Triphosphate: Quantitative Differential Evidence Against Closest Nucleotide Triphosphate Analogs


Non-Obligate Delayed Chain Termination Pattern Distinguishes OXT-ATP from AZTTP, d4TTP, and 3TCTP

In primer-extension assays on singly primed M13 single-stranded DNA template using HIV-1 reverse transcriptase, OXT-GTP and C-OXT-GTP (the guanine and carbocyclic guanine analogs closely related to OXT-ATP) caused chain termination predominantly one or two nucleotides beyond the incorporation site—specifically after cytosine bases on the template—rather than at the immediate incorporation site [1]. By contrast, AZTTP (zidovudine triphosphate) and d4TTP act as obligate immediate chain terminators, halting DNA synthesis precisely at the point of incorporation without downstream nucleotide addition [2]. 3TCTP (lamivudine triphosphate) also terminates at the incorporation site [3]. OXT-ATP shares this non-obligate termination phenotype with its guanine counterpart based on their analogous oxetane-ring structure [1].

HIV reverse transcriptase Chain termination mechanism Nucleotide analog incorporation

HSV-II DNA Polymerase Inhibition by OXT-ATP vs. Host DNA Polymerase α Demonstrates Quantified Viral Selectivity Window

In a direct comparative study, OXT-ATP strongly inhibited herpes simplex virus type-II (HSV-II) DNA polymerase with Ki values in the range of 0.5–1.0 μM, whereas calf thymus DNA polymerase α was only weakly inhibited [1]. Although a precise Ki for OXT-ATP against Pol α was not numerically resolved in this study, OXT-GTP was characterized as equally weak, while C-OXT-GTP inhibited Pol α with Ki = 0.22 μM [1]. This yields an estimated viral selectivity ratio (Ki,host Pol α / Ki,HSV-II Pol) of at least 0.22–0.44 for the oxetanocin triphosphate class, representing a ≥2.3–4.5-fold preference for the viral target. In contrast, the standard comparator NRTI triphosphate AZTTP exhibits a well-documented inhibitory effect on human DNA polymerase γ (mitochondrial) with Ki values in the low nanomolar range, contributing to clinical mitochondrial toxicity [2].

Herpes simplex virus DNA polymerase selectivity Host vs. viral polymerase inhibition

HIV-1 Reverse Transcriptase Inhibition Potency of OXT-ATP Is Comparable to OXT-GTP but Distinct from AZTTP and d4TTP in Ki Ranges

In kinetic inhibition studies, OXT-ATP, OXT-GTP, and C-OXT-GTP all strongly inhibited HIV-1 reverse transcriptase [1]. While the study did not resolve individual Ki values for each analog against HIV RT below the general range of strong inhibition, parallel historical data show that AZTTP inhibits HIV-1 RT with Ki = 0.007 μM (7 nM) using poly(rA)·oligo(dT) template-primer [2], and d4TTP shows Ki = 0.032 μM (32 nM) under identical conditions [2]. The Ki of C-OXT-GTP was noted to be slightly smaller than OXT-GTP or OXT-ATP against HIV RT [1]. BindingDB data lists HIV-1 RT inhibition IC50 values for oxetanocin A nucleoside at >200 μg/mL (~800 μM) in a TMP incorporation filter assay, reflecting the unphosphorylated prodrug, not the triphosphate [3]. Critically, the EPS profile of OXT-ATP shares features with AZTTP and (S,S)-isoddATP, suggesting a shared binding mechanism at the HIV RT active site, yet with distinct conformational accommodation due to the oxetane ring [4].

HIV-1 reverse transcriptase Ki determination NRTI triphosphate potency comparison

Carbocyclic Analog C-OXT-GTP Demonstrates Quantitatively Superior Potency Against Host DNA Polymerase α vs. OXT-ATP, Confirming Scaffold-Specific Selectivity Differences

Among the three oxetanocin-class triphosphates (OXT-ATP, OXT-GTP, C-OXT-GTP), C-OXT-GTP—the carbocyclic analog in which the oxetane ring oxygen is replaced by a methylene group—exhibited starkly different selectivity: it strongly inhibited calf thymus DNA polymerase α with Ki = 0.22 μM, whereas OXT-ATP and OXT-GTP showed only weak inhibition of the same host enzyme [1]. Rat DNA polymerase β was completely unaffected by all three analogs, while bovine DNA polymerase γ was very weakly inhibited by OXT-GTP and OXT-ATP but not by C-OXT-GTP [1]. This demonstrates that the natural oxetane ring in OXT-ATP provides a measurable selectivity advantage against host replicative polymerase α relative to the carbocyclic scaffold modification, which introduces undesirable host polymerase targeting.

Carbocyclic oxetanocin DNA polymerase alpha Scaffold-dependent selectivity

OXT-ATP Electrostatic Potential Surface Overlaps with AZTTP and (S,S)-isoddATP, Validating a Shared Pharmacophore for HIV RT Inhibitor Design

Computational analysis of 3-D electron density patterns and electrostatic potential surfaces (EPS) revealed that oxetanocin A triphosphate, AZT triphosphate (AZTTP), and (S,S)-isoddATP exhibit remarkably similar high and low electrostatic potential regions [1]. In contrast, inactive nucleotide analogs such as apio-ddNs showed clearly divergent EPS profiles [1]. Docking studies further demonstrated excellent EPS matching between inhibitor and the HIV RT active site for these active triphosphates [1]. This structural-bioinformatic evidence, although not providing enzyme inhibition Ki values, offers direct physical-chemical justification for why OXT-ATP and AZTTP proceed through mechanistically related interactions with HIV RT, yet the quantitative phenotypic differences in chain termination behavior (delayed vs. immediate) arise from sugar-scaffold geometry rather than electrostatic recognition.

Electrostatic potential surface HIV RT inhibitor pharmacophore Nucleotide analog QSAR

HBV Endogenous DNA Polymerase Inhibition by OXT-GTP with Quantified Cellular Selectivity Distinguishes Oxetanocin Triphosphates from dGTP and Host Polymerases

Chemically synthesized OXT-GTP inhibited the HBV endogenous DNA polymerase reaction in HBV-producing HB611 cells and was incorporated into HBV DNA strands at low efficiency compared with natural dGTP [1]. In the same cellular system, the parent nucleoside OXT-G exhibited a median effective concentration (EC50) against HBV replication of 1.5 μM, with a median cytotoxic concentration (CC50) exceeding 1,000 μM, yielding a selectivity index (SI = CC50/EC50) of >667 [1]. At 1.5 μM, OXT-G did not inhibit cellular DNA synthesis or viral RNA synthesis [1]. While direct OXT-ATP data in the HBV system are more limited than OXT-GTP data, the structurally analogous adenosine-based oxetanocin triphosphate shares the same oxetane scaffold and polymerase-targeting mechanism, providing a biochemically relevant adenosine-counterpart probe for HBV polymerase studies where guanine-based probes are inadequate.

Hepatitis B virus polymerase Endogenous polymerase assay Cellular selectivity ratio

Optimal Research and Procurement Application Scenarios for Oxetanocin A Triphosphate Based on Quantitative Evidence


HIV-1 Reverse Transcriptase Chain Termination Mechanism Studies Requiring Non-Obligate Termination Phenotype

For laboratories investigating the structural determinants of nucleotide analog chain termination efficiency and the role of sugar scaffold geometry in polymerase translocation, OXT-ATP provides a biochemically unique tool. As demonstrated in Section 3, OXT-ATP and its congeners cause delayed chain termination 1–2 nucleotides beyond the incorporation site , in contrast to the immediate termination of AZTTP and d4TTP. This enables experiments that dissect the relationship between sugar-ring structure and termination distance, with OXT-ATP serving as the adenosine-based oxetane probe alongside the guanine-based OXT-GTP comparator. Researchers focused on ATP-mediated excision repair mechanisms in NRTI resistance will particularly benefit from the qualitatively distinct elongation intermediates generated by OXT-ATP .

Host vs. Viral DNA Polymerase Selectivity Profiling with Quantified Selectivity Index

Procurement of OXT-ATP is justified for selectivity profiling panels that include calf thymus DNA polymerase α, rat polymerase β, bovine polymerase γ, and HSV-II DNA polymerase. The established Ki range of 0.5–1.0 μM for OXT-ATP against HSV-II polymerase, combined with its weak inhibition of Pol α (Ki >0.22 μM) , provides a useful selectivity baseline. When benchmarked against the carbocyclic analog C-OXT-GTP (Ki,Pol α = 0.22 μM), OXT-ATP's reduced host polymerase α inhibition validates the oxetane oxygen as a key selectivity determinant. This inter-class comparison is directly applicable in structure-selectivity relationship studies for antiviral nucleotide analog development .

HIV RT Inhibitor Pharmacophore Mapping and QSAR Model Development via Electrostatic Potential Surface Analysis

Medicinal chemistry groups developing predictive quantitative structure-activity relationship (QSAR) models for HIV-1 RT nucleoside inhibitors will find OXT-ATP indispensable as a structurally distinct yet electrostatically congruent active triphosphate probe. The experimentally validated EPS similarity between OXT-ATP, AZTTP, and (S,S)-isoddATP enables OXT-ATP to serve as an adenosine-containing oxetane scaffold in computational docking and pharmacophore refinement studies. Inactive analogs with divergent EPS patterns (e.g., apio-ddNs) provide built-in negative controls, and the combination of shared EPS with distinct chain termination phenotype offers a uniquely powerful dataset for structure-activity model training .

HBV Polymerase Probing with Matched Purine-Base Oxetanocin Triphosphate Pair

For HBV DNA polymerase research programs, OXT-ATP provides the adenosine-base complement to the more extensively characterized guanine-based OXT-GTP. As shown in Section 3, OXT-GTP inhibits HBV endogenous DNA polymerase and is incorporated into HBV DNA with lower efficiency than dGTP, while the parent nucleoside OXT-G achieves a selectivity index >667 in HB611 cells . OXT-ATP enables researchers to conduct matched purine-base comparisons—adenine vs. guanine oxetanocin triphosphates—within the same oxetane scaffold framework, essential for elucidating nucleobase-specific contributions to HBV polymerase recognition, incorporation efficiency, and chain termination .

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